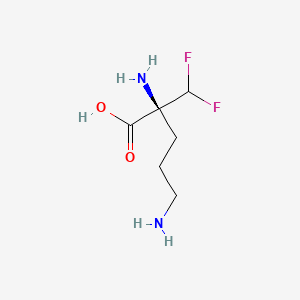
L-エフロニチン
概要
科学的研究の応用
L-Eflornithine has a wide range of scientific research applications in various fields, including chemistry, biology, medicine, and industry . In chemistry, it is used as a reagent for studying enzyme inhibition and polyamine biosynthesis. In biology, it is used to investigate the role of polyamines in cell growth and differentiation. In medicine, L-Eflornithine is used to treat African trypanosomiasis and excessive hair growth on the face in women . In industry, it is used in the development of new drugs and therapeutic agents.
作用機序
L-エフロニチンは、酵素オルニチンデカルボキシラーゼを不可逆的に阻害することによってその効果を発揮します . この酵素は、細胞の成長と分化に不可欠なポリアミンの生合成における最初の酵素であり、律速酵素です。 この酵素を阻害することによって、L-エフロニチンは細胞内のポリアミンのレベルを低下させ、それによって細胞の成長と増殖に影響を与えます .
類似の化合物との比較
L-エフロニチンは、その特定の作用機序とオルニチンデカルボキシラーゼを不可逆的に阻害する能力により、他の類似の化合物とは異なります . 類似の化合物には、アルファ-ジフルオロメチルオルニチンと2-ジフルオロメチルオルニチンがあり、これらもオルニチンデカルボキシラーゼを阻害しますが、薬物動態特性や治療用途が異なる場合があります .
生化学分析
Biochemical Properties
L-Eflornithine acts as an irreversible inhibitor of ornithine decarboxylase, the first and rate-limiting enzyme in the biosynthesis of polyamines such as putrescine, spermidine, and spermine . By inhibiting this enzyme, L-Eflornithine disrupts the production of polyamines, which are vital for cell proliferation and differentiation. This inhibition is particularly significant in rapidly dividing cells, such as those found in certain cancers and parasitic infections . The interaction between L-Eflornithine and ornithine decarboxylase involves the formation of a covalent bond, rendering the enzyme inactive .
Cellular Effects
L-Eflornithine has profound effects on various cell types and cellular processes. In cancer cells, it inhibits cell proliferation by reducing the levels of polyamines, which are necessary for DNA stabilization and repair . In parasitic infections, such as African trypanosomiasis, L-Eflornithine disrupts the polyamine biosynthesis pathway, leading to the death of the parasite . Additionally, L-Eflornithine has been shown to affect cell signaling pathways, gene expression, and cellular metabolism by altering the availability of polyamines .
Molecular Mechanism
The molecular mechanism of L-Eflornithine involves its irreversible binding to ornithine decarboxylase. This binding prevents the natural substrate, ornithine, from accessing the active site of the enzyme . The inhibition of ornithine decarboxylase leads to a decrease in polyamine synthesis, which in turn affects various cellular processes. L-Eflornithine also influences gene expression by modulating the activity of transcription factors that are dependent on polyamine levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Eflornithine have been observed to change over time. The compound is relatively stable, but its efficacy can diminish due to degradation and metabolic processes . Long-term studies have shown that L-Eflornithine can lead to sustained inhibition of cell proliferation and parasite growth, although resistance can develop in some cases . The stability and degradation of L-Eflornithine are influenced by factors such as pH, temperature, and the presence of other biomolecules .
Dosage Effects in Animal Models
In animal models, the effects of L-Eflornithine vary with different dosages. At therapeutic doses, L-Eflornithine effectively inhibits tumor growth and parasite proliferation . At higher doses, it can cause toxic effects, including myelosuppression and gastrointestinal disturbances . The threshold for these adverse effects varies among different species and is influenced by factors such as age, sex, and overall health .
Metabolic Pathways
L-Eflornithine is involved in the polyamine biosynthesis pathway, where it inhibits the enzyme ornithine decarboxylase . This inhibition leads to a decrease in the levels of putrescine, spermidine, and spermine, which are critical for cell growth and differentiation . The compound also affects other metabolic pathways by altering the availability of polyamines, which can influence processes such as DNA stabilization, RNA function, and protein synthesis .
Transport and Distribution
L-Eflornithine is transported and distributed within cells and tissues through specific transporters and binding proteins . It crosses the blood-brain barrier using the cationic amino acid transporter system y+ and organic cation transporters . Once inside the cells, L-Eflornithine accumulates in the cytoplasm and interacts with ornithine decarboxylase to exert its inhibitory effects .
Subcellular Localization
The subcellular localization of L-Eflornithine is primarily in the cytoplasm, where it interacts with ornithine decarboxylase . The compound’s activity and function are influenced by its localization, as it needs to be in close proximity to the enzyme to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing L-Eflornithine to specific cellular compartments .
準備方法
合成経路と反応条件: L-エフロニチンは、さまざまな方法で合成できます。 一般的な方法の1つは、特定の条件下で、2,5-ジアミノペンタン酸とジフルオロメチルオルニチンを反応させる方法です . この反応は通常、エタノールなどの溶媒を必要とし、目的の生成物が得られるように制御された温度で行われます。
工業的生産方法: 工業的な設定では、L-エフロニチンは、大規模な化学合成技術を使用して生産されます。 このプロセスには、高性能液体クロマトグラフィー(HPLC)を使用して化合物を精製し、その品質を保証することが含まれます . 工業的生産方法は、効率的で費用対効果が高く設計されており、化合物を大規模に製造することができます。
化学反応の分析
反応の種類: L-エフロニチンは、酸化、還元、置換反応など、さまざまな化学反応を起こします . これらの反応は、化合物の構造を改変し、さまざまな用途におけるその特性を強化するために不可欠です。
一般的な試薬と条件: L-エフロニチンを含む反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤が含まれます . 反応は通常、目的の生成物を得るために、特定の温度やpHレベルなどの制御された条件下で行われます。
生成される主な生成物: L-エフロニチンを含む反応から生成される主な生成物は、反応の種類と使用される試薬によって異なります。 たとえば、酸化反応ではL-エフロニチンの酸化誘導体が生成される場合があり、置換反応では置換誘導体が生成される場合があります .
科学研究における用途
L-エフロニチンは、化学、生物学、医学、工業など、さまざまな分野で幅広い科学研究用途を持っています . 化学では、酵素阻害とポリアミン生合成を研究するための試薬として使用されます。 生物学では、細胞の成長と分化におけるポリアミンの役割を調べるために使用されます。 医学では、L-エフロニチンは、アフリカトリパノソーマ症と女性における顔面の過剰な毛髪成長の治療に使用されます . 工業では、新しい薬物や治療薬の開発に使用されます。
類似化合物との比較
L-Eflornithine is unique compared to other similar compounds due to its specific mechanism of action and its ability to irreversibly inhibit ornithine decarboxylase . Similar compounds include alpha-difluoromethylornithine and 2-difluoromethylornithine, which also inhibit ornithine decarboxylase but may have different pharmacokinetic properties and therapeutic applications .
特性
CAS番号 |
66640-93-5 |
|---|---|
分子式 |
C6H12F2N2O2 |
分子量 |
182.17 g/mol |
IUPAC名 |
(2R)-2,5-diamino-2-(difluoromethyl)pentanoic acid |
InChI |
InChI=1S/C6H12F2N2O2/c7-4(8)6(10,5(11)12)2-1-3-9/h4H,1-3,9-10H2,(H,11,12)/t6-/m0/s1 |
InChIキー |
VLCYCQAOQCDTCN-LURJTMIESA-N |
SMILES |
C(CC(C(F)F)(C(=O)O)N)CN |
異性体SMILES |
C(C[C@](C(F)F)(C(=O)O)N)CN |
正規SMILES |
C(CC(C(F)F)(C(=O)O)N)CN |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
L-Eflornithine; L-alpha-Difluoromethylornithine; (-)-2-Difluoromethylornithine; |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of eflornithine against Trypanosoma brucei gambiense?
A1: Eflornithine acts as an inhibitor of ornithine decarboxylase (ODC), an enzyme crucial for polyamine biosynthesis in Trypanosoma brucei gambiense. [, ] By blocking ODC, eflornithine disrupts the production of polyamines, essential molecules for parasite growth and survival. [, , ] The L-enantiomer of eflornithine exhibits higher potency against the target enzyme compared to the D-enantiomer. []
Q2: Why is oral administration of racemic eflornithine less effective than intravenous administration for late-stage human African trypanosomiasis (HAT)?
A2: Oral administration of racemic eflornithine results in lower systemic exposure of the more potent L-enantiomer compared to the D-enantiomer due to stereoselective absorption in the gut. [, , ] This difference in bioavailability leads to a lower concentration of the active L-enantiomer reaching the brain, the primary site of infection in late-stage HAT. [, ] Intravenous administration bypasses the absorption process, resulting in higher and more predictable drug levels in both plasma and cerebrospinal fluid. [, ]
Q3: What are the potential benefits of developing an L-eflornithine-based therapy for HAT?
A3: Utilizing only the more potent L-enantiomer could potentially improve the treatment of late-stage HAT by achieving higher efficacy at lower doses. [, ] This could translate to shorter treatment durations, reduced toxicity, and improved patient compliance. [, , ] Furthermore, an all-oral L-eflornithine-based regimen could increase treatment accessibility and reduce the burden on healthcare systems in HAT-endemic areas. [, ]
Q4: What challenges exist in developing an effective oral L-eflornithine-based therapy?
A4: Despite its higher potency, oral administration of L-eflornithine alone might not achieve adequate efficacy due to its relatively low oral bioavailability. [, ] Strategies to improve the oral absorption and brain penetration of L-eflornithine, such as prodrug approaches or novel drug delivery systems, are necessary to overcome this limitation. [] Further research is also needed to optimize dosing regimens and evaluate the long-term safety and efficacy of oral L-eflornithine-based therapies. [, ]
Q5: What analytical techniques have been employed to study eflornithine enantiomers?
A6: Researchers have used various analytical methods to separate, identify, and quantify eflornithine enantiomers. These include chiral chromatographic techniques, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP), which has been successfully applied for the isolation of D- and L-eflornithine on a milligram scale. [] Additionally, stereospecific liquid chromatographic methods have been utilized to measure the concentrations of D- and L-eflornithine in biological samples, such as plasma and cerebrospinal fluid. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
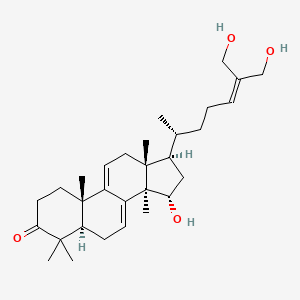

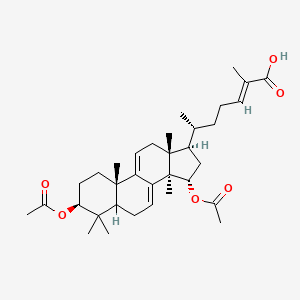
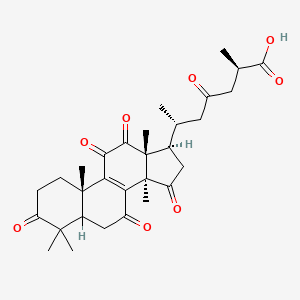
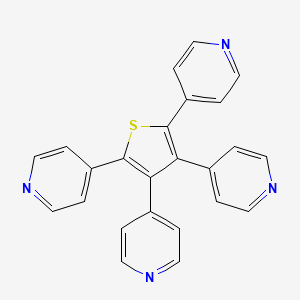
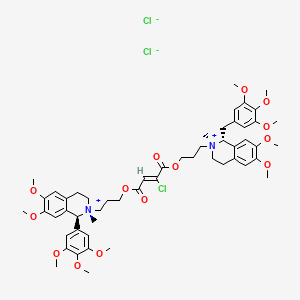

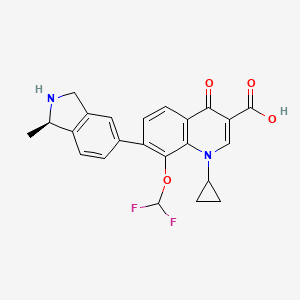
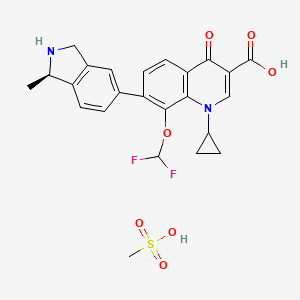
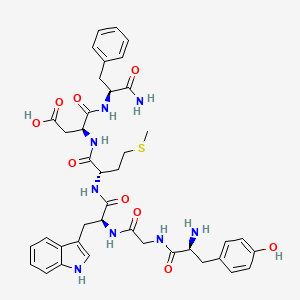
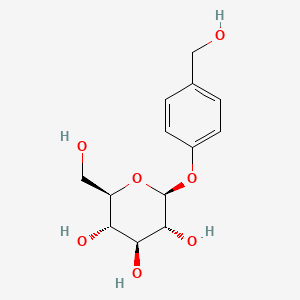

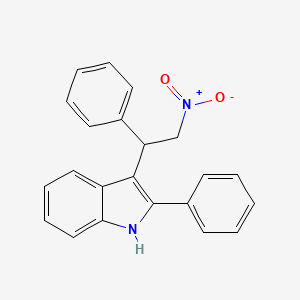
![3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole](/img/structure/B1674638.png)
